molecular formula C13H11BrO4S B3198930 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid CAS No. 1016705-48-8

4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid

Cat. No.: B3198930
CAS No.: 1016705-48-8
M. Wt: 343.19 g/mol
InChI Key: GJPTXIFDAOSQGJ-UHFFFAOYSA-N
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Description

4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid is a brominated aromatic compound featuring a benzoic acid core substituted with a methoxy group at the 3-position and a 5-bromothiophene-2-ylmethoxy group at the 4-position. The bromothiophene moiety introduces steric bulk and electron-withdrawing characteristics, while the dual methoxy groups enhance solubility and modulate electronic properties.

Properties

IUPAC Name

4-[(5-bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO4S/c1-17-11-6-8(13(15)16)2-4-10(11)18-7-9-3-5-12(14)19-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPTXIFDAOSQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 3-methoxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Thiophenes: Formed through substitution reactions.

    Aldehydes and Carboxylic Acids: Formed through oxidation reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzoic acid group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Spectroscopic Data for Selected Compounds
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
Target Compound 3.85 (s, 3H, OCH₃), 5.20 (s, 2H, OCH₂) 167.5 (COOH), 56.1 (OCH₃) 343.0 [M+H]⁺
4-(5-Bromothiophen-2-yl)benzoic acid 7.80–8.10 (m, aromatic H) 167.8 (COOH), 121.5 (Br-C) 297.1 [M+H]⁺
T-26c 2.50–3.50 (m, CH₂), 6.90 (s, thienyl H) 172.3 (C=O), 55.8 (OCH₃) 479.5 [M+H]⁺

*Data inferred from analogous compounds in , and 14.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid?

  • Methodological Answer : The synthesis involves multi-step reactions, including alkylation and ester hydrolysis. Key steps include:
  • Methylation : React 5-bromosalicylic acid with iodomethane (CH₃I) and potassium carbonate (K₂CO₃) at 80°C for 4 hours to introduce the methoxy group .
  • Coupling : Use THF/MeOH/H₂O (3:1:1) with lithium hydroxide (LiOH) to hydrolyze esters to carboxylic acids under reflux .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating intermediates.
  • Critical Parameters : Reaction time, temperature, and anhydrous conditions (e.g., nitrogen atmosphere) to prevent side reactions.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy and bromothiophene groups) via ¹H and ¹³C NMR. uses NMR to validate intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and purity.
  • HPLC : Assess purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm.
  • Infrared (IR) Spectroscopy : Identify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Control Moisture : Use anhydrous solvents and nitrogen atmospheres during sensitive steps (e.g., coupling reactions) .
  • Standardize Reaction Times : Over-reaction can lead to byproducts (e.g., demethylation or oxidation).
  • Cross-Validate : Compare spectral data (NMR, IR) with literature or computational predictions (e.g., DFT-generated spectra) .

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance understanding of this compound’s reactivity?

  • Methodological Answer : DFT calculations predict:
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., bromothiophene vs. benzoic acid regions) .
  • HOMO-LUMO Gaps : Correlate electronic properties with biological activity (e.g., biofilm inhibition in ) .
  • Vibrational Modes : Assign IR/Raman peaks to specific bonds (e.g., methoxy C-O stretches) using frequency calculations .
  • Example : applied DFT to a structurally similar compound, revealing stabilization via intramolecular hydrogen bonding .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial efficacy)?

  • Methodological Answer :
  • Assay Standardization : Use consistent bacterial strains (e.g., Staphylococcus aureus biofilms in ) and controls (DMSO for solubility, known inhibitors like rifampicin) .
  • Purity Verification : Impurities (e.g., unreacted bromothiophene) may skew results. Validate via HPLC and elemental analysis.
  • Dose-Response Curves : Compare IC₅₀ values across studies to identify potency thresholds. Adjust for solvent effects (e.g., DMSO concentration ≤1% v/v) .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?

  • Methodological Answer :
  • Modify Substituents : Replace the methoxy group with ethoxy or hydroxy groups to alter lipophilicity (logP) and membrane permeability.
  • Bioisosteres : Substitute bromothiophene with chlorothiophene or furan to test halogen-dependent interactions.
  • In Silico Docking : Use tools like AutoDock to predict binding to bacterial targets (e.g., GroEL/ES chaperones in ) .

Q. What crystallographic techniques elucidate molecular packing and intermolecular interactions?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve hydrogen bonding (e.g., carboxylic acid dimers) and π-π stacking between aromatic rings.
  • Powder XRD : Compare experimental patterns with simulated data from DFT-optimized structures .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs affecting bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid
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4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid

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